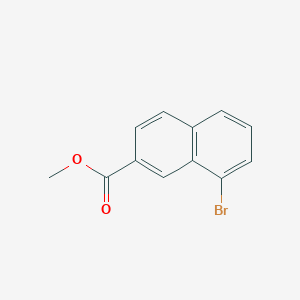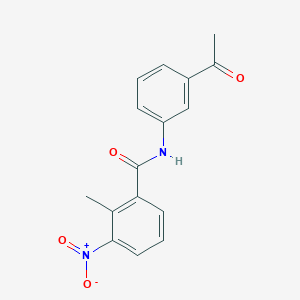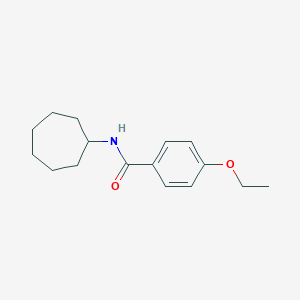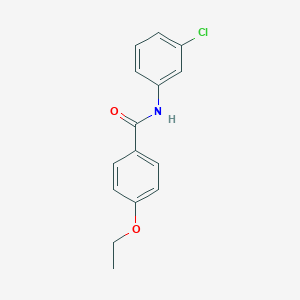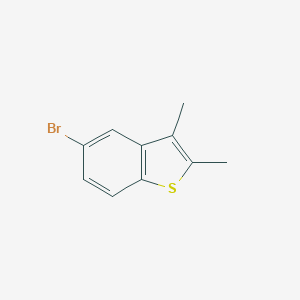
5-Bromo-2,3-dimethyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-dimethyl-1-benzothiophene (BDBT) is a chemical compound that belongs to the class of benzothiophenes. BDBT is a highly reactive molecule that has been widely used in scientific research for its unique properties.
Wirkmechanismus
5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to interact with various biological targets. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to interact with DNA and RNA by intercalation. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been shown to have analgesic and antipyretic properties. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2,3-dimethyl-1-benzothiophene has several advantages for lab experiments. It is a highly reactive molecule that can be easily synthesized. 5-Bromo-2,3-dimethyl-1-benzothiophene has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, 5-Bromo-2,3-dimethyl-1-benzothiophene has some limitations for lab experiments. It is a toxic compound that requires careful handling. 5-Bromo-2,3-dimethyl-1-benzothiophene has limited solubility in water, which can limit its use in biological assays.
Zukünftige Richtungen
There are several future directions for the research on 5-Bromo-2,3-dimethyl-1-benzothiophene. One area of research is the synthesis of 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with improved properties. 5-Bromo-2,3-dimethyl-1-benzothiophene derivatives with enhanced solubility and bioavailability could have potential applications in drug discovery. Another area of research is the development of 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes for the detection of biomolecules in biological systems. 5-Bromo-2,3-dimethyl-1-benzothiophene-based fluorescent probes could have potential applications in bioimaging and diagnostics. Finally, the study of the mechanism of action of 5-Bromo-2,3-dimethyl-1-benzothiophene could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
5-Bromo-2,3-dimethyl-1-benzothiophene can be synthesized using a variety of methods. The most common method involves the reaction of 2,3-dimethylthiophene with bromine in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The yield of 5-Bromo-2,3-dimethyl-1-benzothiophene can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-dimethyl-1-benzothiophene has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various organic compounds. 5-Bromo-2,3-dimethyl-1-benzothiophene has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, material science, and medicinal chemistry. 5-Bromo-2,3-dimethyl-1-benzothiophene has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
14207-16-0 |
|---|---|
Produktname |
5-Bromo-2,3-dimethyl-1-benzothiophene |
Molekularformel |
C10H9BrS |
Molekulargewicht |
241.15 g/mol |
IUPAC-Name |
5-bromo-2,3-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
InChI-Schlüssel |
JURDOBDEMXJNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C |
Kanonische SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




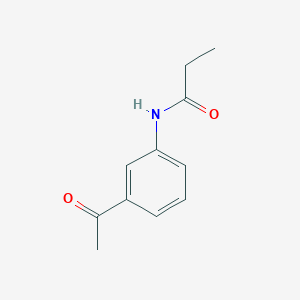
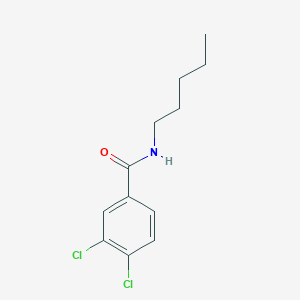

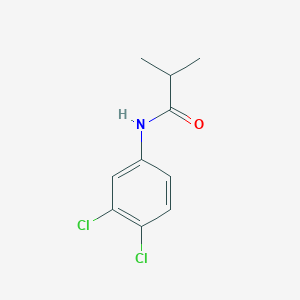
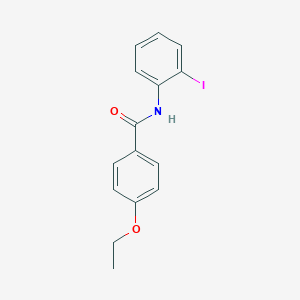
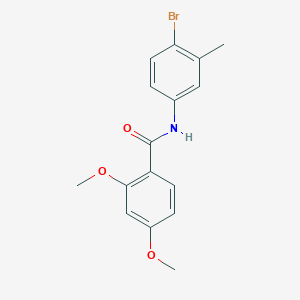
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
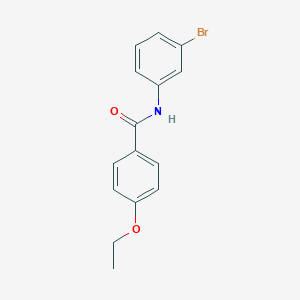
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
